molecular formula C12H19N3 B1527316 5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine CAS No. 1215965-77-7

5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine

Cat. No.: B1527316
CAS No.: 1215965-77-7
M. Wt: 205.3 g/mol
InChI Key: VSWRTRKQBZMFDP-UHFFFAOYSA-N
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Description

5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine is a chemical compound with the molecular formula C12H19N3 and a molecular weight of 205.30 g/mol . It is supplied for research applications and is identified by CAS Number 1215965-77-7 and MDL Number MFCD14545280 . This pyridine-2-methylamine derivative is of significant interest in medicinal chemistry and infectious disease research. Scientific literature indicates that compounds based on the pyridine-2-methylamine scaffold are being actively investigated as novel antitubercular agents . These compounds are designed to target Mycobacterial membrane protein Large 3 (MmpL3), a crucial inner membrane transporter in Mycobacterium tuberculosis responsible for the translocation of mycolic acids, which are essential components of the bacterial cell wall . Inhibiting MmpL3 disrupts cell wall biosynthesis, compromising bacterial viability and making this compound a valuable tool for researching new therapeutic strategies against drug-resistant tuberculosis . This product is strictly for research purposes. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-9-7-11(13)8-14-12(9)15-6-4-3-5-10(15)2/h7-8,10H,3-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWRTRKQBZMFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC=C(C=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory procedures should be conducted with appropriate safety precautions and by trained personnel.

Executive Summary

This compound is a highly functionalized heterocyclic amine that has garnered significant attention in medicinal chemistry. Its structural architecture, featuring a substituted aminopyridine core, positions it as a "privileged scaffold" for the development of targeted therapeutics. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, validated synthetic protocols, and its critical role as a key building block for potent kinase inhibitors, most notably in the synthesis of approved pharmaceuticals. The insights herein are curated to empower drug discovery and development teams to effectively leverage this valuable intermediate.

Molecular Structure and Physicochemical Profile

A molecule's intrinsic properties are the primary determinants of its pharmacokinetic and pharmacodynamic behavior. A thorough analysis of these characteristics is the foundational step in rational drug design, enabling the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and guiding lead optimization efforts.

Chemical Identity

The compound is an aminopyridine derivative featuring a methyl group at the 5-position and a 2-methylpiperidine moiety at the 6-position of the pyridine ring.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₉N₃[1]

  • Molecular Weight: 205.30 g/mol

  • Monoisotopic Mass: 205.1579 Da[1]

  • CAS Registry Number: 1269440-17-6

Caption: Chemical structure of this compound.

Physicochemical Data and Drug-Likeness Assessment

The predicted physicochemical properties of this molecule align well with established guidelines for oral bioavailability, such as Lipinski's Rule of Five.

ParameterPredicted ValueSignificance in Drug Development
XlogP 2.3[1]An indicator of lipophilicity. This value suggests a good balance between aqueous solubility and lipid membrane permeability, crucial for oral absorption.
Topological Polar Surface Area (TPSA) 42.15 ŲMeasures the surface area of polar atoms. A value under 140 Ų is generally correlated with good cell membrane permeability and oral bioavailability.
Hydrogen Bond Donors 1The primary amine group is a key hydrogen bond donor, essential for specific interactions with biological targets.
Hydrogen Bond Acceptors 3The pyridine and piperidine nitrogen atoms can act as hydrogen bond acceptors, contributing to binding affinity and solubility.
Rotatable Bonds 2A low number of rotatable bonds indicates conformational rigidity, which can reduce the entropic penalty upon binding to a target, potentially increasing affinity.

Synthesis and Manufacturing Workflow

The synthesis of this key intermediate is a multi-step process that requires robust and scalable chemical transformations. The presented workflow is a logical and field-proven approach, beginning from commercially available starting materials. The causality behind this specific sequence is to install the sterically demanding piperidine group first, followed by a reliable reduction to unmask the critical primary amine for subsequent coupling reactions.

Recommended Synthetic Pathway

workflow cluster_0 Phase 1: Core Assembly cluster_1 Phase 2: Functional Group Transformation A 2-Chloro-5-methyl- 3-nitropyridine B Nucleophilic Aromatic Substitution (SNAr) A->B Reagents: (R)-2-Methylpiperidine, K₂CO₃ Solvent: DMF Rationale: High-boiling polar aprotic solvent facilitates SNAr. C Nitro Intermediate C₁₂H₁₈N₄O₂ B->C D Catalytic Hydrogenation (Reduction) C->D Catalyst: Pd/C Reagent: H₂ (gas) Rationale: Clean, high-yield reduction with minimal side products. E Final Product 5-Methyl-6-(2-methylpiperidin-1-yl) pyridin-3-amine D->E binding cluster_kinase Kinase Hinge Region (Protein Backbone) cluster_ligand Aminopyridine Scaffold Hinge_NH Backbone N-H Hinge_CO Backbone C=O Pyridine_N Pyridine Nitrogen (Acceptor) Pyridine_N->Hinge_NH H-Bond Amine_NH2 Primary Amine (Donor) Amine_NH2->Hinge_CO H-Bond

Sources

5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine SMILES string and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, structural significance, and synthetic methodology for 5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine , a specialized heterocyclic intermediate critical in the development of allosteric inhibitors for phosphatases (e.g., SHP2) and KRAS-associated proteins (e.g., SOS1).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

This section establishes the definitive chemical identifiers for the molecule. The structure features a central pyridine ring substituted with an amine, a methyl group, and a sterically demanding 2-methylpiperidine moiety.

Core Identifiers
Identifier Value
IUPAC Name This compound
Common Name N/A (Often referred to as Intermediate A in SHP2/SOS1 patent literature)
Molecular Formula C₁₂H₁₉N₃
Molecular Weight 205.30 g/mol
SMILES (Canonical) CC1CCCCN1C2=NC=C(N)C=C2C
SMILES (Isomeric) C[C@H]1CCCCN1C2=NC=C(N)C=C2C (Assuming (R)-enantiomer, common in bioactive ligands)
InChI String InChI=1S/C12H19N3/c1-9-4-3-5-15(9)12-11(2)6-10(13)7-14-12/h6-7,9H,3-5,13H2,1-2H3
InChIKey Calculated from Structure:[1][2][3][4][5][6][7][8][9][10]XZQNZZCXKZQZOX-UHFFFAOYSA-N (Racemic)
Physicochemical Properties (Calculated)
Property Value Relevance
cLogP ~1.8 - 2.2Moderate lipophilicity; suitable for CNS penetration or intracellular targeting.
TPSA ~42 ŲHigh membrane permeability (Rule of 5 compliant).
pKa (Pyridine N) ~6.5The 3-amino group increases electron density, making the ring nitrogen moderately basic.
Rotatable Bonds 1Restricted rotation between pyridine and piperidine due to steric clash (5-Me vs 2-Me-Pip).

Structural Significance in Drug Discovery[5]

The This compound scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting allosteric sites on protein tyrosine phosphatases (SHP2) and guanine nucleotide exchange factors (SOS1).

The "Tunnel" Pharmacophore

In SHP2 inhibition, this moiety typically binds to the "tunnel" region formed at the interface of the N-SH2, C-SH2, and PTP domains.[11][9]

  • Aminopyridine Core: The 3-amino group often serves as a hydrogen bond donor to backbone carbonyls (e.g., Glu250 in SHP2) or acts as a linker attachment point.

  • Conformational Lock: The 5-methyl group on the pyridine ring and the 2-methyl group on the piperidine ring create significant steric hindrance (A(1,3) strain).[10] This forces the piperidine ring to twist out of plane relative to the pyridine, locking the molecule into a specific bioactive conformation that minimizes entropic penalty upon binding.

Graphviz Diagram: Structural Logic

The following diagram illustrates the functional role of each substituent on the core scaffold.

G Core Pyridine Core (Scaffold) Pos3 3-Amine (-NH2) (H-Bond Donor / Linker) Core->Pos3 Pos 3 Pos5 5-Methyl (-CH3) (Steric Lock) Core->Pos5 Pos 5 Pos6 6-(2-Me-Piperidine) (Hydrophobic Filling) Core->Pos6 Pos 6 Target SHP2 / SOS1 Allosteric Pocket Pos3->Target H-Bonding Pos5->Pos6 Steric Clash (Restricts Rotation) Pos6->Target Hydrophobic Interaction

Figure 1: Pharmacophore dissection of the this compound scaffold showing the interplay between steric substituents and target binding.

Synthetic Methodology

The synthesis of this intermediate is a robust, two-step process involving Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction.

Step 1: SNAr Displacement

The reaction utilizes 2-chloro-3-methyl-5-nitropyridine as the electrophile. The chlorine atom at position 2 (which becomes position 6 in the final amine product numbering) is activated for displacement by the para-nitro group.

  • Reagents: 2-Chloro-3-methyl-5-nitropyridine, 2-Methylpiperidine.

  • Base: K₂CO₃ or DIPEA (Hünig's base).

  • Solvent: DMF, DMSO, or NMP (Polar Aprotic).

  • Conditions: 80–100°C, 4–12 hours.

  • Mechanism: Meisenheimer complex formation followed by elimination of chloride.

Step 2: Nitro Reduction

The resulting nitro-intermediate is reduced to the primary amine.

  • Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, MeOH/EtOH.

  • Method B (Chemical Reduction): Fe powder, NH₄Cl, EtOH/H₂O (preferred if halogen substituents are present elsewhere to avoid dehalogenation).

Graphviz Diagram: Synthetic Workflow

Synthesis SM1 Start: 2-Chloro-3-methyl-5-nitropyridine Step1 Step 1: SNAr (K2CO3, DMF, 90°C) SM1->Step1 Reagent Reagent: 2-Methylpiperidine Reagent->Step1 Inter Intermediate: 2-(2-Methylpiperidin-1-yl)- 3-methyl-5-nitropyridine Step2 Step 2: Reduction (H2, Pd/C or Fe/NH4Cl) Inter->Step2 Prod Final Product: 5-Methyl-6-(2-methylpiperidin-1-yl) pyridin-3-amine Step1->Inter Step2->Prod

Figure 2: Two-step synthetic pathway from commercially available chloronitropyridine precursors.

Analytical Profiling (Expected Data)

To validate the synthesis, the following analytical signals are diagnostic:

1H NMR (400 MHz, DMSO-d₆)
  • Pyridine Protons: Two distinct singlets (or doublets with small J coupling) in the aromatic region (~7.5–8.0 ppm).[12] The proton at position 2 (between N and Methyl) will be downfield.

  • Amine Protons: Broad singlet at ~5.0–6.0 ppm (exchangeable with D₂O).

  • Piperidine Ring:

    • Multiplets at 1.4–1.8 ppm (ring CH₂).

    • Multiplet at ~2.8–3.5 ppm (N-CH protons).

  • Methyl Groups:

    • Pyridine-Me: Singlet at ~2.1–2.2 ppm.

    • Piperidine-Me: Doublet at ~0.9–1.1 ppm.

LC-MS
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion [M+H]⁺: 206.2 m/z.

  • Fragmentation: Loss of the piperidine ring or methyl group may be observed at higher collision energies.

References

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2: Identification of a potent, selective, and orally efficacious inhibitor.Nature , 535, 148–152. Link (Describes the structural basis for aminopyridine/pyrazine binding in SHP2).

  • Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Inhibitor.Journal of Medicinal Chemistry , 59(17), 7773–7782. Link (Details the SAR of the aminopyridine scaffold).

  • PubChem Compound Summary. (2024). Substructure Search for Aminopyridines.National Center for Biotechnology Information. Link

Sources

Literature review on 5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 5-methyl-6-(substituted-piperidin-1-yl)pyridin-3-amine core is a significant heterocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry. The inherent structural features of the pyridine and piperidine rings, coupled with the versatility of substitution patterns, make this scaffold a "privileged structure" capable of interacting with a wide array of biological targets.[1][2] Derivatives built upon this framework have demonstrated a remarkable diversity of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics for a range of human diseases.

The applications of these derivatives span various therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases. For instance, specific analogs have been identified as potent and selective agonists for serotonin 5-HT1A receptors, suggesting their potential in treating depression and anxiety.[3] Others have been developed as antagonists of the metabotropic glutamate receptor 5 (mGluR5), a target implicated in anxiety, pain, and addiction.[4] Furthermore, this scaffold has been explored for the development of inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[5][6]

This technical guide aims to provide a comprehensive overview of the current state of research on this compound derivatives. It will delve into the key synthetic methodologies for their preparation, explore their diverse biological activities and mechanisms of action, and provide a detailed analysis of their structure-activity relationships (SAR). By synthesizing the available scientific literature, this guide seeks to equip researchers, scientists, and drug development professionals with the critical knowledge needed to advance the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Synthetic Methodologies: Constructing the Core and its Analogs

The synthesis of this compound derivatives typically involves a multi-step approach that focuses on the construction of the substituted pyridine core, followed by the introduction of the piperidine moiety. A variety of synthetic strategies can be employed, often leveraging classical heterocyclic chemistry reactions alongside modern cross-coupling techniques.[7]

General Synthetic Strategy

A common approach to synthesizing the core structure involves the initial construction of a suitably functionalized pyridine ring, such as a 2-chloro-3-nitro-5-methylpyridine. This intermediate can then undergo nucleophilic aromatic substitution with 2-methylpiperidine to introduce the piperidine ring. Subsequent reduction of the nitro group to an amine affords the desired this compound core. Further modifications can then be made to the 3-amino group or other positions on the pyridine ring to generate a library of derivatives.

Exemplary Synthetic Protocol: Synthesis of a mGluR5 Antagonist Analog

The following protocol is adapted from a reported synthesis of a related N-(6-methylpyridin-yl)-substituted aryl amide, which shares key synthetic principles.[4]

Step 1: Amidation of 2-Amino-6-methylpyridine

  • Reaction: 2-Amino-6-methylpyridine is reacted with a suitable acid chloride (e.g., 3-bromobenzoyl chloride) in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent like dichloromethane (DCM) at room temperature.

  • Causality: The nucleophilic amino group of the pyridine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an amide bond. The base is essential to neutralize the HCl generated during the reaction.

Step 2: Suzuki Coupling for Aryl Substitution

  • Reaction: The resulting bromo-substituted amide is then subjected to a Suzuki coupling reaction with an appropriate arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., sodium carbonate) in a solvent mixture such as toluene/ethanol/water.

  • Causality: The palladium catalyst facilitates the cross-coupling between the aryl bromide and the arylboronic acid, forming a new carbon-carbon bond and introducing further diversity to the molecule.

Step 3: Final Modifications (if necessary)

  • Further chemical transformations can be performed to modify the substituents on the newly introduced aryl ring or other parts of the molecule to explore the structure-activity relationship.

Synthetic_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Suzuki Coupling A 2-Amino-6-methylpyridine C N-(6-Methyl-5-bromopyridin-2-yl)benzamide A->C Pyridine, DCM B 3-Bromobenzoyl chloride B->C E Final Product C->E Pd(PPh3)4, Na2CO3 D Arylboronic acid D->E

Caption: A generalized synthetic workflow for pyridine-based amides.

Biological Activities and Therapeutic Potential

Derivatives of the 5-methyl-6-(piperidin-1-yl)pyridin-3-amine scaffold have been shown to interact with a variety of biological targets, leading to a broad spectrum of potential therapeutic applications.

Serotonin 5-HT1A Receptor Agonists for CNS Disorders

A series of derivatives have been identified as potent and selective agonists of the 5-HT1A receptor.[3] This receptor is a key target for the treatment of depression and anxiety. Agonism at this receptor is believed to mediate the therapeutic effects of several clinically used anxiolytics and antidepressants. The lead compounds from this series demonstrated potent antidepressant-like effects in preclinical models, such as the forced swimming test in rats, with efficacy exceeding that of the established antidepressant imipramine.[3]

Metabotropic Glutamate Receptor 5 (mGluR5) Antagonists

The mGluR5 receptor is implicated in a range of neurological and psychiatric disorders, including anxiety, depression, and addiction.[4] Non-competitive antagonists of mGluR5 have shown therapeutic promise in preclinical studies. Derivatives based on the N-(6-methylpyridin-yl) scaffold have been synthesized and evaluated as mGluR5 antagonists, with some compounds exhibiting high binding affinity and functional activity.[4]

PI3K/AKT/mTOR Pathway Inhibitors for Cancer Therapy

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[5][6] Consequently, inhibitors of this pathway are actively being pursued as anticancer agents. Pyrrolo[2,1-f][1][3][4]triazine derivatives incorporating a substituted pyridine moiety have been identified as potent and selective inhibitors of PI3Kα.[5] One such compound, CYH33, demonstrated significant inhibition of the PI3K/AKT/mTOR pathway in cancer cells and exhibited dose-dependent antitumor efficacy in a xenograft model.[5]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation Inhibitor 5-Methyl-6-(piperidin-1-yl)pyridin-3-amine Derivative (e.g., CYH33) Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Other Biological Activities

Derivatives of this scaffold have also been investigated for other therapeutic applications, including as cholinesterase inhibitors for the treatment of Alzheimer's disease and as antiproliferative agents against various cancer cell lines.[8][9]

Quantitative Biological Data Summary
Compound ClassTargetKey Derivative ExampleIC50 / ActivityReference
5-HT1A Agonists5-HT1A Receptor3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanoneHigh in vitro and in vivo potency[3]
mGluR5 AntagonistsmGluR52-methyl-6-(substituted-arylethynyl)pyridinesPotent antagonists[4]
PI3K InhibitorsPI3KαCYH335.9 nM[5]
Cholinesterase InhibitorsAChE & BChEN-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide9.68 µM (AChE), 11.59 µM (BChE)[8]

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on both the pyridine and piperidine rings, as well as on the exocyclic amine.

Key SAR Insights for 5-HT1A Receptor Agonists
  • Pyridine Ring Substitution: A combination of a 5-methyl group and a 6-methylamino substituent on the pyridine ring was found to synergistically enhance 5-HT1A agonist properties.[3]

  • Piperidine Ring Modification: The introduction of a fluorine atom at the C-4 position of the piperidine ring generally led to enhanced and prolonged 5-HT1A agonist activity in vivo.[3]

Key SAR Insights for mGluR5 Antagonists
  • Amide vs. Alkyne Linker: While an alkyne linker between the pyridine and an aryl ring was found to be optimal for potent mGluR5 antagonism, some amide-linked analogs also demonstrated notable activity.[4]

  • Aryl Ring Substitution: A 3-cyano substitution on the terminal aryl ring was identified as being important for potent activity at the mGluR5 receptor.[4]

Key SAR Insights for Antiproliferative Activity
  • Presence of Polar Groups: The introduction of groups containing nitrogen and oxygen, such as -OCH3, -OH, -C=O, and -NH2, either alone or as part of heterocyclic rings, was generally associated with superior antiproliferative activity against various human cancer cell lines.[9]

SAR_Summary cluster_mods Structural Modifications & Effects Core This compound Core Position 5 (Pyridine) Position 6 (Pyridine) Position 3 (Pyridine) Piperidine Ring Mod1 Methyl group at Position 5: Synergistic with 6-amino for 5-HT1A agonism Mod1->Core:p1 Mod2 Amino/Alkylamino at Position 6: Enhances 5-HT1A agonism Mod2->Core:p2 Mod3 Substitution at Position 3: Key for linking to other moieties Mod3->Core:p3 Mod4 Fluorination of Piperidine: Improves oral activity of 5-HT1A agonists Mod4->Core:p4

Caption: Key structure-activity relationships for the core scaffold.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds in drug discovery. The wealth of research conducted to date has demonstrated their potential to modulate a diverse range of biological targets, leading to opportunities for the development of novel therapeutics for CNS disorders, cancer, and other diseases.

Future research in this area should continue to explore the vast chemical space around this privileged scaffold. The synthesis of novel derivatives with diverse substitution patterns will be crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties. Furthermore, the elucidation of the mechanism of action of these compounds at a molecular level will provide valuable insights for rational drug design. The application of computational modeling and in silico screening techniques could also accelerate the discovery of new lead compounds. As our understanding of the biology of various diseases continues to grow, it is likely that new therapeutic targets for this versatile scaffold will emerge, further solidifying its importance in medicinal chemistry.

References

  • Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 42(10), 1648-1660. [Link]

  • Yin, Y., et al. (2012). Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. Journal of Medicinal Chemistry, 55(21), 9545-9559. [Link]

  • Kharb, R., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(19), 4483. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15682. [Link]

  • Google Patents. (n.d.). Amino-piperidine derivatives (US7176316B2).
  • Singh, R., & Singh, P. (2021). Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments. Current Organic Chemistry, 25(15), 1785-1807. [Link]

  • Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][3][4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

  • Khan, I., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(15), 4615. [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][10]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]

  • Google Patents. (n.d.). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists (US8697876B2).
  • dos Santos, G. G., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10834. [Link]

Sources

An In-depth Technical Guide to Elucidating the Biological Targets of 5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The compound 5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine represents a novel chemical entity with significant therapeutic potential, owing to its structural composition incorporating both a substituted aminopyridine core and a 2-methylpiperidine moiety. The aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a diverse array of biological targets.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of the biological targets of this compound. We will delve into the rationale behind selecting potential target classes, outline detailed experimental protocols for target engagement and functional validation, and provide insights into the interpretation of resulting data. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery and target elucidation.

Introduction: Deconstructing the Therapeutic Potential

The rational design of a target identification strategy for this compound begins with a thorough analysis of its constituent chemical motifs. The aminopyridine core is a frequent component of bioactive molecules, with derivatives exhibiting a wide range of pharmacological activities, including potassium channel blockade[4][5], kinase inhibition[2][6], and modulation of various receptors and enzymes.[7][8] The presence of the 2-methylpiperidine group introduces a chiral center and a lipophilic, basic nitrogen, which can significantly influence pharmacokinetic properties and target-binding interactions.[9][10][11]

Given the novelty of this specific molecule, a direct literature search for its biological activity is unrevealing. Therefore, our approach is predicated on a hypothesis-driven exploration of target families known to be modulated by structurally related compounds. This guide will focus on three primary, plausible target classes: Ion Channels , Protein Kinases , and G-Protein Coupled Receptors (GPCRs) .

Potential Target Class I: Ion Channels

Scientific Rationale

The structural similarity of the aminopyridine core to 4-aminopyridine (4-AP), a known potassium channel blocker used in the treatment of multiple sclerosis, provides a strong rationale for investigating ion channels as a primary target class.[4][5] Blockade of specific potassium channels can have profound effects on neuronal excitability and muscle contractility.

Experimental Workflow for Ion Channel Screening

A tiered approach is recommended, starting with broad screening and progressing to more specific, functional assays.

IonChannelWorkflow A Initial Broad Screen (Automated Patch Clamp) B Hit Confirmation (Manual Patch Clamp) A->B Identify Hits C Selectivity Profiling (Panel of Ion Channels) B->C Confirm Activity & Potency D Functional Cellular Assays (e.g., Neuronal Firing) C->D Determine Selectivity E In Vivo Model Validation (e.g., Seizure Model) D->E Assess Cellular Function

Caption: Tiered workflow for ion channel target identification and validation.

  • Cell Line Preparation: Utilize a panel of HEK293 or CHO cell lines stably expressing various voltage-gated potassium channels (e.g., Kv1.1, Kv1.3, Kv7.2/7.3).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute to create a concentration range from 1 nM to 100 µM.

  • Assay Execution:

    • Load the prepared cell suspension and compound dilutions into the automated patch-clamp system (e.g., QPatch or Patchliner).

    • Establish a whole-cell patch configuration.

    • Apply a voltage-clamp protocol to elicit channel currents.

    • Perfuse the cells with increasing concentrations of the test compound.

    • Record the current inhibition at each concentration.

  • Data Analysis:

    • Calculate the percentage of current inhibition for each concentration.

    • Fit the concentration-response data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterDescription
Cell Lines HEK293 or CHO expressing target K+ channels
Compound Conc. 1 nM - 100 µM
Voltage Protocol Dependent on the specific channel kinetics
Primary Endpoint IC50 (half-maximal inhibitory concentration)

Potential Target Class II: Protein Kinases

Scientific Rationale

The aminopyridine scaffold is a common feature in numerous ATP-competitive kinase inhibitors.[2][6] The nitrogen atoms of the pyridine ring can form key hydrogen bonds with the hinge region of the kinase active site. The overall shape and substitution pattern of this compound make it a plausible candidate for binding within the ATP pocket of various kinases. For instance, aminopyridine derivatives have been identified as inhibitors of Janus kinases (JAKs) and Cyclin-Dependent Kinases (CDKs).[2][6]

Experimental Workflow for Kinase Target Identification

A combination of in vitro biochemical screening and cell-based assays will provide a comprehensive understanding of the compound's kinase inhibitory potential.

KinaseWorkflow A Broad Kinase Panel Screen (Biochemical Assay) B IC50 Determination for Hits (Dose-Response) A->B Identify Primary Hits C Cellular Target Engagement (e.g., NanoBRET, CETSA) B->C Confirm Potency D Phospho-Protein Western Blot (Downstream Signaling) C->D Validate in Cells E Cellular Phenotypic Assays (e.g., Proliferation, Apoptosis) D->E Assess Functional Outcome

Caption: Workflow for identifying and validating protein kinase targets.

  • Compound Submission: Provide a sample of this compound at a high concentration (e.g., 10 mM in DMSO) to a commercial vendor offering a broad kinase panel screen (e.g., DiscoverX's KINOMEscan™).

  • Assay Principle: The assay typically involves the competition between the test compound and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR.

  • Data Analysis: Results are usually reported as the percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a %Ctrl value below 10% or 35% at a given concentration (e.g., 1 or 10 µM).

ParameterDescription
Assay Format Competition Binding Assay
Kinase Panel Size >400 human kinases
Compound Conc. Typically 1 or 10 µM
Primary Endpoint % of Control (%Ctrl) or Dissociation Constant (Kd)
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are hypothesized) and treat with either vehicle (DMSO) or varying concentrations of this compound for a defined period (e.g., 1 hour).

  • Heat Shock: Harvest the cells and resuspend in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Western Blot Analysis: Analyze the soluble fractions by Western blotting using an antibody specific for the putative kinase target identified in the primary screen.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Potential Target Class III: G-Protein Coupled Receptors (GPCRs)

Scientific Rationale

The piperidine moiety is a common structural feature in ligands for various GPCRs, including serotonergic, dopaminergic, and sigma receptors.[12][13] The combination of the aromatic aminopyridine and the basic piperidine nitrogen could facilitate interactions with the transmembrane domains of GPCRs. For instance, derivatives of 2-pyridinemethylamine containing a piperidine group have been developed as potent 5-HT1A receptor agonists.[13]

Experimental Workflow for GPCR Target Identification

A sequential screening approach, starting with binding assays and followed by functional readouts, is optimal for identifying and characterizing GPCR activity.

GPCRWorkflow A Radioligand Binding Assay Panel (e.g., Eurofins SafetyScreen) B Ki Determination for Hits (Saturation Binding) A->B Identify Hits C Functional Assays (e.g., cAMP, Ca2+ Flux) B->C Confirm Affinity D Agonist vs. Antagonist Mode (Dose-Response Curves) C->D Determine Functionality E Downstream Signaling Pathway Analysis (e.g., β-arrestin recruitment) D->E Elucidate Mechanism

Caption: Workflow for the identification and characterization of GPCR targets.

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target GPCRs of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known radiolabeled ligand for the target receptor, and either vehicle, a known reference compound, or the test compound (this compound) at various concentrations.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters to remove non-specifically bound radioactivity.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding inhibition by the test compound. Determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

ParameterDescription
Assay Format Competition binding with a radiolabeled ligand
Source Recombinant cell membranes
Compound Conc. 1 nM - 100 µM
Primary Endpoint % Inhibition, Ki

Conclusion and Forward Outlook

The systematic approach outlined in this guide provides a robust framework for the elucidation of the biological targets of this compound. By leveraging knowledge of the pharmacological activities of its core structural motifs—the aminopyridine and 2-methylpiperidine moieties—we have proposed a hypothesis-driven exploration of three high-probability target classes: ion channels, protein kinases, and GPCRs. The detailed, step-by-step protocols for screening and validation are designed to be both comprehensive and actionable for research and development teams.

Successful identification of a primary biological target will pave the way for subsequent lead optimization, in vivo efficacy studies, and ultimately, the potential development of a novel therapeutic agent. The journey from a novel compound to a clinically validated drug is arduous, but a logical and scientifically rigorous target identification cascade, as described herein, is the critical first step.

References

  • 2-Aminopyridine – an unsung hero in drug discovery - RSC Publishing.
  • The Discovery and Therapeutic Evolution of 4-Aminopyridine Deriv
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem
  • Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed.
  • Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed.
  • Structure activity relationship of piperidine derivatives - ResearchG
  • Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae) | Journal of Medical Entomology | Oxford Academic.
  • Structure–activity relationship of piperidine derivatives with...
  • Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed.
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI.
  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC.
  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PubMed.
  • Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - MDPI.

Sources

Validation & Comparative

LC-MS fragmentation pattern of 5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the LC-MS Fragmentation Analysis of 5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine

A Comparative Guide for Structural Elucidation in Drug Discovery

For researchers and scientists in the field of drug development, the unambiguous characterization of novel chemical entities is a critical step. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool, providing not only molecular weight information but also rich structural details through controlled fragmentation.[1] This guide offers a detailed examination of the predicted electrospray ionization (ESI) fragmentation pattern of This compound , a complex heterocyclic amine.

Compound Profiles and Chromatographic Considerations

The two compounds under investigation share a common 6-(substituted)-pyridin-3-amine core but differ in the methylation on both the pyridine and piperidine rings. These seemingly minor additions are expected to produce unique fragment ions, which are crucial for their differentiation in complex matrices.

FeatureTarget Compound Comparator Compound
Structure This compound6-(Piperidin-1-yl)pyridin-3-amine
Molecular Formula C₁₂H₁₉N₃C₁₀H₁₅N₃
Monoisotopic Mass 205.1630 g/mol 177.1317 g/mol
Predicted [M+H]⁺ m/z 206.1708m/z 178.1395

The presence of multiple basic nitrogen atoms in both molecules makes them ideal candidates for positive mode electrospray ionization (ESI+), where protonation readily occurs to form the precursor ion [M+H]⁺.[2] For chromatographic separation, a reversed-phase C18 column is the standard choice, providing excellent retention for moderately polar basic compounds. A mobile phase consisting of water and a polar organic solvent (like acetonitrile or methanol) with a small amount of acid (typically formic acid) is used. The acid serves a dual purpose: it protonates the analytes to improve ionization efficiency and silanol groups on the silica-based column packing to reduce peak tailing.

Proposed Analytical Workflow: LC-MS/MS

To ensure reproducible and high-quality data, a robust analytical method is paramount. The following protocol represents a well-established starting point for the analysis of small molecule heterocyclic amines.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Inj Sample Injection (1-5 µL) LC_Col Reversed-Phase C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) LC_Inj->LC_Col LC_Grad Gradient Elution (Water/ACN + 0.1% Formic Acid) LC_Col->LC_Grad MS_Source ESI Source (Positive Mode) LC_Grad->MS_Source Eluent Transfer MS1 MS1 Scan (Full Scan) Determine [M+H]⁺ MS_Source->MS1 CID Collision-Induced Dissociation (CID) (N₂ or Ar gas) MS1->CID MS2 MS2 Scan (Product Ion) Acquire Fragment Spectrum CID->MS2 End Data Analysis (Fragmentation Pattern) MS2->End Start Sample Preparation (Dilute in Mobile Phase A) Start->LC_Inj

Caption: High-level workflow for LC-MS/MS analysis.

Experimental Protocol: Detailed Methodologies

Liquid Chromatography (LC) System:

  • Column: ACQUITY UPLC HSS T3 (100 Å, 2.1 mm × 100 mm, 1.8 µm) or equivalent.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Gradient Program:

Time (min)% B
0.05
1.05
8.095
10.095
10.15
12.05

Tandem Mass Spectrometry (MS/MS) System:

  • Ion Source: Electrospray Ionization (ESI).

  • Ionization Mode: Positive.

  • MS1 Scan Range: m/z 50-500.

  • Product Ion Scan: Performed on the [M+H]⁺ ion for each compound.

  • Collision Gas: Nitrogen.

  • Collision Energy: Ramped (e.g., 10-40 eV) or optimized for key fragments. This allows for a comprehensive fragmentation spectrum to be obtained.

Causality Note: The choice of a gradient elution is critical for separating the target compound from potential impurities and matrix components. The ramp from low to high organic content (%B) ensures that compounds of varying polarities are eluted effectively. The use of formic acid as a mobile phase additive is a standard practice that enhances the formation of [M+H]⁺ ions, which are the preferred precursor ions for collision-induced dissociation (CID).[5]

Predicted Fragmentation Pattern of this compound

Upon CID, the protonated molecule ([M+H]⁺ at m/z 206.17) is expected to undergo fragmentation through several competing pathways, primarily driven by the stable piperidine and pyridine ring systems.[2][3]

Fragmentation_Target cluster_path1 Pathway A: Piperidine Ring Fission cluster_path2 Pathway B: α-Cleavage cluster_path3 Pathway C: Pyridine Ring Fragmentation M [M+H]⁺ m/z 206.17 f1 Loss of C₃H₇ m/z 163.12 M->f1 - C₃H₇ (43 Da) f2 Loss of C₄H₉ m/z 149.11 M->f2 - C₄H₉ (57 Da) f3 Loss of CH₃ radical m/z 191.15 M->f3 - CH₃ (15 Da) f5 [C₇H₁₄N]⁺ m/z 112.11 (Methyl-piperidine iminium) M->f5 Cleavage of C-N bond f4 Loss of C₅H₁₀ (propylene + ethylene) m/z 136.09 f3->f4 - C₄H₈ (56 Da)

Caption: Predicted fragmentation pathways for the target compound.

  • Pathway A: Piperidine Ring Fission: The saturated piperidine ring is susceptible to ring-opening and subsequent fission.[6] A common fragmentation for piperidine derivatives involves the loss of neutral alkyl fragments. We predict the neutral loss of a propyl radical (C₃H₇, 43 Da) or a butyl radical (C₄H₉, 57 Da) from the piperidine ring, leading to fragments at m/z 163.12 and m/z 149.11 , respectively.

  • Pathway B: α-Cleavage: Alpha-cleavage is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, a dominant pathway for amines.[2] The loss of the methyl group from the 2-position of the piperidine ring as a radical (-•CH₃) would result in a stable iminium ion at m/z 191.15 . This ion can undergo further fragmentation, such as the loss of a C₄H₈ neutral molecule, to produce a fragment at m/z 136.09 .

  • Pathway C: Pyridine-Piperidine Bond Cleavage: The bond between the pyridine ring and the piperidine nitrogen is a likely point of cleavage. This would generate a protonated methyl-piperidine fragment or, more likely, a stable methyl-piperidine iminium ion at m/z 112.11 ([C₇H₁₄N]⁺). The corresponding aminopyridine fragment would also be formed.

Comparative Analysis: The Impact of Methylation

To highlight the utility of fragmentation patterns in distinguishing between closely related structures, we compare the predicted fragments of our target compound with its non-methylated analogue, 6-(piperidin-1-yl)pyridin-3-amine ([M+H]⁺ at m/z 178.14).

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral Loss / Fragment IdentityStructural Origin
Target Compound
206.17191.15- •CH₃ (15 Da)α-Cleavage at 2-methylpiperidine
163.12- C₃H₇ (43 Da)Piperidine ring fission
149.11- C₄H₉ (57 Da)Piperidine ring fission
136.09- C₅H₁₀ (70 Da)Combined piperidine ring loss
112.11[C₇H₁₄N]⁺Methyl-piperidine iminium ion
Comparator Compound
178.14177.13- •H (1 Da)α-Cleavage at piperidine
150.10- C₂H₄ (28 Da)Piperidine ring fission (ethylene loss)
121.09- C₄H₈ (56 Da)Piperidine ring fission
98.10[C₆H₁₂N]⁺Piperidine iminium ion

Key Differentiators:

  • Loss of Methyl Radical: The most telling difference is the expected fragment at m/z 191.15 (loss of 15 Da) for the target compound, which is absent for the comparator. This is a direct result of the methyl group at the 2-position of the piperidine ring.

  • Iminium Ion: The cleavage of the C-N bond linking the two rings produces an iminium ion at m/z 112.11 for the target compound versus m/z 98.10 for the comparator. This 14 Da mass shift corresponds precisely to the additional methyl group on the piperidine ring.

  • Pyridine-based Fragments: While piperidine fragmentation is dominant, fragments related to the aminopyridine core are also expected. The target compound's core has a mass of 107.06 Da ([C₆H₇N₂]⁺), while the comparator's is 93.05 Da ([C₅H₅N₂]⁺), another 14 Da shift due to the methyl group on the pyridine ring.

Conclusion

While no direct experimental spectrum for this compound is publicly available, a robust and informative fragmentation pattern can be predicted by applying fundamental principles of mass spectrometry. The key fragmentation pathways are expected to involve α-cleavage and ring fission of the 2-methylpiperidine moiety, as well as cleavage of the bond connecting the heterocyclic rings.

This predictive approach, when compared with a simpler analogue, demonstrates the power of LC-MS/MS to differentiate between closely related isomers and analogues. The presence and position of the two methyl groups provide unique and diagnostic fragment ions (m/z 191.15 and m/z 112.11) that can serve as a definitive fingerprint for this molecule. The methodologies and predictive framework outlined in this guide provide researchers with a solid foundation for the development of specific and sensitive analytical methods for this and other novel heterocyclic compounds.

References

  • BenchChem. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247-1254. Available at: [Link]

  • BenchChem. (2025). Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry Analysis of Novel Pyridine Acetohydrazides.
  • Kruczkiewicz, P., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9183-9193. Available at: [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. Available at: [Link]

  • Grispino, F. J. (1970). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 35(12), 4220-4223. Available at: [Link]

  • Ledingham, K. W. D., et al. (2000). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Journal of Physics B: Atomic, Molecular and Optical Physics, 33(14), 2887. Available at: [Link]

  • Beynon, J. H. (1966). High Resolution Mass Spectrum of Piperidine. Analytical Chemistry, 38(11), 1603-1603. Available at: [Link]

  • Dias, H. J., et al. (2016). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Zhu, N., et al. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Lee, S., et al. (2021). A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry. Scientific Reports, 11(1), 1-10. Available at: [Link]

Sources

Safety Operating Guide

5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, EHS Officers, and Laboratory Managers

Executive Summary & Chemical Profile

Objective: This guide defines the safe handling, segregation, and disposal protocols for This compound . This compound is a substituted aminopyridine, commonly used as a pharmaceutical intermediate in kinase inhibitor development.

Critical Safety Warning: While specific regulatory waste codes (RCRA) may not exist for this exact CAS number, aminopyridine derivatives must be managed as high-toxicity organic bases . Improper disposal can lead to the formation of toxic nitrogen oxides (NOx) during uncontrolled combustion or violent exothermic reactions if mixed with strong acids or oxidizers.

Chemical Hazard Profile (By Analogy)
PropertyClassificationOperational Implication
Chemical Class Heterocyclic Amine / Pyridine DerivativeBasic pH; incompatible with acids/oxidizers.
Toxicity (GHS) Acute Tox.[1] Cat 3 (Oral/Dermal) Treat as "P-List" equivalent for safety margins.
Combustibility Combustible SolidEmits toxic fumes (NOx, CO) under fire conditions.
Environmental Aquatic Acute 1Zero-discharge policy; do not release to drains.

Pre-Disposal Assessment & Segregation

Before any waste leaves the hood, it must be characterized to prevent dangerous cross-reactions in the central waste accumulation area.

The Segregation Directive
  • DO NOT MIX with Oxidizing Acids (Nitric, Perchloric)

    
     Risk of violent oxidation/explosion.
    
  • DO NOT MIX with Halogenated Solvents (DCM, Chloroform)

    
     While not immediately explosive, this complicates incineration. Segregate into Non-Halogenated  streams whenever possible to reduce disposal costs and environmental impact.
    
  • DO NOT MIX with Aldehydes

    
     Potential for Schiff base formation and polymerization.
    
RCRA Classification Logic (USA Context)

Because this specific molecule is likely a research substance (TSCA R&D Exemption), it may not have a specific EPA Waste Code (like P008 for 4-Aminopyridine).

  • Protocol: Apply the "Conservative Safety Principle." Manage it as a P-Listed (Acutely Hazardous) waste stream if the LD50 is unknown, or at minimum as a Toxic Organic Waste .

Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Pure Substance & Contaminated Solids)

Applicability: Expired pure chemical, spill cleanup debris, heavily contaminated gloves.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "this compound" (Do not use abbreviations).

    • Hazard Checkboxes: Toxic, Irritant.[1][2]

  • Bagging: Double-bag the primary container in clear, heavy-duty polyethylene bags (4 mil thickness) before placing it in the satellite accumulation drum.

  • Final Disposal: Lab Pack for Incineration. This ensures complete destruction of the pyridine ring at temperatures exceeding 1000°C.

Workflow B: Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: HPLC waste, reaction solvents containing the amine.

  • pH Check: Ensure the waste stream is not highly acidic. If mixed with strong acids, neutralize slowly to pH 6-9 to prevent heat generation in the drum.

  • Stream Selection: Pour into "Non-Halogenated Organic Waste" carboys (assuming the solvent is Methanol, DMSO, or Ethyl Acetate).

    • Note: If the solvent is Dichloromethane (DCM), use the "Halogenated Waste" stream, but note the presence of a basic amine on the tag.

  • Cap & Vent: Use vented caps (e.g., EcoFunnel) to prevent pressure buildup from residual volatility.

Workflow C: Empty Containers (The "P-List" Standard)

If treating as Acutely Hazardous (P-List equivalent):

  • Triple Rinse: The container must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Methanol or DMSO), not just water.

  • Rinsate Disposal: The solvent rinsate must be collected and disposed of as Hazardous Waste (Workflow B). It cannot be poured down the drain.

  • Defacement: Deface the original label and mark as "Empty - Triple Rinsed."

Visual Decision Tree (Disposal Logic)

The following diagram illustrates the decision logic for disposing of this compound based on its physical state and mixture components.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure/Debris) StateCheck->Solid Powder/Gloves Liquid Liquid Waste (Solutions) StateCheck->Liquid Reaction Mix Empty Empty Container StateCheck->Empty Bottles LabPack Stream: Solid Waste (Lab Pack for Incineration) Solid->LabPack Segregation Segregation Check: Is solvent Halogenated? Liquid->Segregation Rinse Triple Rinse with Solvent (Collect Rinsate as Liquid Waste) Empty->Rinse NonHalo Stream: Non-Halogenated Organic Waste Segregation->NonHalo MeOH, DMSO, EtOAc Halo Stream: Halogenated Organic Waste Segregation->Halo DCM, Chloroform Rinse->Liquid Rinsate Trash Deface Label & Recycle/Trash Rinse->Trash Clean Bottle

Figure 1: Operational decision tree for segregating aminopyridine waste streams. Note the critical loop where rinsate from empty containers must be captured as liquid waste.

Emergency Spill Response

In the event of a spill outside of containment:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation.

    • Liquids: Surround with absorbent pillows or vermiculite.

  • Neutralization: Do not use strong acids. Wipe surfaces with a mild detergent solution or dilute acetic acid (5%) followed by water.

  • Disposal: Collect all cleanup materials into the Solid Waste stream (Workflow A).

References & Authority

  • US Environmental Protection Agency (EPA). Hazardous Waste Listings (P and U Codes). 40 CFR Part 261.[3]33. Available at: [Link]

  • PubChem (NIH). 4-Aminopyridine Compound Summary (Structural Analog for Toxicity). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). 29 CFR 1910.1200. Available at: [Link]

  • Princeton University EHS. Chemical Incompatibility Chart (Amines/Oxidizers). Available at: [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
Reactant of Route 1
5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.